molecular formula C22H19N5OS B3708775 3-methyl-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide

3-methyl-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide

Cat. No.: B3708775
M. Wt: 401.5 g/mol
InChI Key: YVNXEMCTLNEFQC-UHFFFAOYSA-N
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Description

3-methyl-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a benzotriazole moiety, which is known for its stability and ability to absorb ultraviolet light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide typically involves multiple steps:

    Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate. This can be achieved by reacting 4-methylphenylamine with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the benzotriazole derivative.

    Acylation Reaction: The benzotriazole intermediate is then subjected to an acylation reaction with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. This step forms the desired benzamide structure.

    Thioamide Formation: The final step involves the introduction of the carbamothioyl group. This can be achieved by reacting the acylated benzotriazole with thiourea under appropriate conditions to form the thioamide linkage.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can optimize reaction conditions, such as temperature, pressure, and reagent concentration, to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioamide group to an amine.

    Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, electrophiles; reactions can be conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzotriazole derivatives

Scientific Research Applications

3-methyl-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound’s stability and UV-absorbing properties make it useful in the development of UV-protective coatings and materials.

    Industrial Chemistry: It can be used as a stabilizer in polymers and plastics to enhance their durability and resistance to UV degradation.

Mechanism of Action

The mechanism of action of 3-methyl-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide involves its interaction with molecular targets such as DNA and proteins. The benzotriazole moiety can intercalate into DNA, disrupting its structure and inhibiting replication. Additionally, the thioamide group can form covalent bonds with protein thiols, affecting protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide
  • 3-methyl-N-[(2-methylphenyl)carbamothioyl]benzamide

Uniqueness

3-methyl-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide is unique due to the presence of the benzotriazole moiety, which imparts stability and UV-absorbing properties. This makes it particularly valuable in applications requiring UV protection and stability under harsh conditions.

Properties

IUPAC Name

3-methyl-N-[[2-(4-methylphenyl)benzotriazol-5-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5OS/c1-14-6-9-18(10-7-14)27-25-19-11-8-17(13-20(19)26-27)23-22(29)24-21(28)16-5-3-4-15(2)12-16/h3-13H,1-2H3,(H2,23,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNXEMCTLNEFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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